2-Bromo-3-(2-fluoroethoxy)pyridine
Overview
Description
2-Bromo-3-(2-fluoroethoxy)pyridine is an organic compound with the molecular formula C7H7BrFNO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-fluoroethoxy)pyridine typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxypyridine to form 2-bromo-3-hydroxypyridine. This intermediate is then reacted with 2-fluoroethanol under suitable conditions to yield the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide and a catalyst to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-fluoroethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-(2-fluoroethoxy)pyridine, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.
Scientific Research Applications
2-Bromo-3-(2-fluoroethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-fluoroethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluoroethoxy groups can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxypyridine: Similar in structure but with a methoxy group instead of a fluoroethoxy group.
2-Fluoro-3-bromopyridine: Similar but with the positions of the bromine and fluoro groups reversed.
3-Bromo-2-nitropyridine: Contains a nitro group instead of a fluoroethoxy group.
Uniqueness
2-Bromo-3-(2-fluoroethoxy)pyridine is unique due to the presence of both bromine and fluoroethoxy substituents, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-(2-fluoroethoxy)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-7-6(11-5-3-9)2-1-4-10-7/h1-2,4H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVGJWRCLOING-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.